DL-Tyrosine ethyl ester hydrochloride

Description

Contextualization within Amino Acid Chemistry and Biochemistry Research

In the fields of amino acid chemistry and biochemistry, derivatives of amino acids, including their esters, are of considerable interest. nih.govnih.gov These modified forms serve as crucial tools and building blocks in various research areas. Amino acid esters, like the ethyl ester of tyrosine, are frequently used in peptide synthesis. peptide.com The esterification of the carboxyl group protects it from participating in unwanted side reactions during the formation of peptide bonds. peptide.com Specifically, L-Tyrosine ethyl ester hydrochloride is noted as an important amino protective agent. fishersci.ca

Amino acid esters also find application in protein chemistry, where they can influence the solubility and stability of proteins. nih.gov Their unique properties make them valuable in studies on protein crystallization. nih.govnih.gov For instance, amino acids and their derivatives have been used as precipitating agents in the crystallization of proteins like hen egg-white lysozyme (B549824) (HEWL). nih.govnih.gov Furthermore, tyrosine ester substitutions are employed to investigate the role of backbone amide bonds in protein structure, function, and folding. nih.gov By replacing a standard amino acid with an ester derivative, researchers can probe the contribution of specific hydrogen bonds to the stability of membrane proteins. nih.gov

The study of amino acid esters also extends to understanding biological processes. For example, the formation of amino acid ethyl esters by yeasts during alcoholic fermentation has been a subject of research, suggesting a mechanism involving the reaction of amino acids with ethanol (B145695). ajevonline.org In neuroscience research, L-Tyrosine ethyl ester hydrochloride serves as a precursor for neurotransmitters, making it a valuable compound in studies concerning mood and cognitive function. chemimpex.com

Historical Perspectives on Tyrosine Ester Research

Research into tyrosine and its derivatives has a significant history, particularly in the context of cell signaling and cancer research. The discovery of tyrosine kinases—enzymes that phosphorylate proteins on tyrosine residues—was a pivotal moment. nih.gov This line of research demonstrated that the phosphorylation of tyrosine was a key mechanism in signal transduction. nih.gov While this research focused on the phosphorylation of the tyrosine residue itself rather than its esters, it established the profound importance of tyrosine's chemical modifications in biological systems.

The synthesis of amino acid esters, a fundamental process in organic chemistry, has been explored for many decades. The esterification of amino acids like L-tyrosine using methods such as reaction with ethanol and hydrogen chloride or with thionyl chloride has been documented. chemicalbook.comgoogle.com These synthetic methods provided the essential tools for creating derivatives like tyrosine ethyl ester for various research purposes. chemicalbook.com For example, a key application that emerged was in peptide synthesis, where protecting the carboxylic acid end of an amino acid as an ester prevents it from reacting while the amino end is coupled to another amino acid. peptide.comnih.gov This strategy became fundamental to the chemical synthesis of peptides. nih.gov

More recently, research has focused on advanced applications, such as the incorporation of tyrosine ester derivatives into proteins to study their structure and function in detail. nih.gov A notable development is the use of an amber suppressor tRNA/synthetase pair for incorporating p-hydroxy-phenyl-L-lactic acid (HPLA), which introduces an ester substitution at tyrosine residues, allowing for detailed investigation of protein backbone interactions. nih.gov

Significance of the Racemic Form in Stereochemical Studies

The "DL-" prefix in DL-Tyrosine ethyl ester hydrochloride indicates that the compound is a racemic mixture, containing equal amounts of the D- (dextrorotatory) and L- (levorotatory) enantiomers. pressbooks.pub This racemic nature is particularly significant in the field of stereochemistry, which studies the spatial arrangement of atoms in molecules.

Racemic mixtures are the typical result of many chemical synthesis procedures that create a chiral center from achiral starting materials without the use of a chiral catalyst or reagent. libretexts.org The synthesis of amino acids often yields a racemic product that must be separated into its pure enantiomers if a specific one (usually the L-form for biological applications) is desired. libretexts.org This separation process is known as resolution. libretexts.org

One common method for resolving a racemic mixture of amino acids involves converting them into diastereomers. libretexts.orgvaia.com This can be achieved by reacting the racemic amino acid (or its derivative, like an ester) with a pure, single enantiomer of another chiral compound, known as a resolving agent. pressbooks.pubvaia.com For example, a racemic mixture of an amino acid ester can be reacted with a chiral carboxylic acid. vaia.com This reaction forms a mixture of diastereomeric salts. pressbooks.pub Unlike enantiomers, diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. libretexts.org Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original amino acid ester. vaia.com

Furthermore, the study of racemization—the process by which a pure enantiomer is converted into a racemic mixture—is another important area of stereochemical research. It has been shown that amino acid esters can be racemized when dissolved in a mixture of aliphatic ketones and carboxylic acids. nih.gov Understanding the mechanisms and conditions that lead to racemization is crucial, especially in fields like peptide synthesis where maintaining the stereochemical integrity of the amino acids is essential. nih.gov

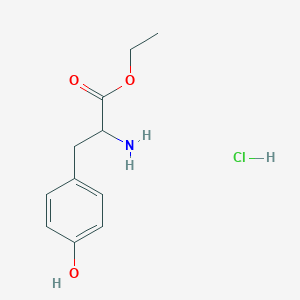

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275667 | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0, 5619-08-9 | |

| Record name | L-Tyrosine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine ethyl ester hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Chemical Transformations of Dl Tyrosine Ethyl Ester Hydrochloride

Established Synthetic Routes to DL-Tyrosine Ethyl Ester Hydrochloride

The synthesis of this compound is primarily achieved through the esterification of DL-Tyrosine. This process involves the reaction of the carboxylic acid group of the amino acid with ethanol (B145695) in the presence of a catalyst to form the corresponding ethyl ester. The resulting ester is then converted to its hydrochloride salt.

Esterification Reactions of DL-Tyrosine

The most common method for synthesizing amino acid esters is the Fischer-Speier esterification. organic-chemistry.orgtamu.edu This acid-catalyzed reaction involves refluxing the amino acid in an alcohol, which serves as both the reactant and the solvent. tamu.edureddit.com In the case of this compound, DL-Tyrosine is reacted with ethanol in the presence of an acid catalyst. chemicalbook.comscielo.br

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.org Following a series of proton transfer steps, a molecule of water is eliminated, yielding the ester. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. organic-chemistry.orgtamu.edu

One documented synthesis involves the esterification of 25 grams of L-tyrosine with ethanolic hydrogen chloride, resulting in an 80% yield of L-tyrosine ethyl ester hydrochloride. chemicalbook.com Another procedure describes dissolving L-tyrosine in methanol (B129727) and slowly adding thionyl chloride at a low temperature, followed by refluxing to complete the esterification, yielding L-tyrosine methyl ester hydrochloride with a purity of 99.3%. google.com

Catalyst Systems in this compound Synthesis

Various acid catalysts are employed in the synthesis of this compound, with the choice of catalyst influencing reaction conditions and yield.

Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for the esterification of amino acids. researchgate.netnih.govresearchgate.net When DL-Tyrosine is reacted with ethanol in the presence of thionyl chloride, the thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. masterorganicchemistry.com This intermediate then readily reacts with ethanol to form the ethyl ester. masterorganicchemistry.com The other products of the initial reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. masterorganicchemistry.com A specific method involves adding thionyl chloride dropwise to a suspension of L-Tyrosine in ethanol and refluxing the mixture, resulting in a 94.7% yield of L-Tyrosine ethyl ester hydrochloride. chemicalbook.com A patented method describes the continuous or intermittent addition of thionyl chloride to a mixture of the amino acid and alcohol at an internal temperature of 20°C or higher to ensure a gentle reaction. google.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a common and cost-effective catalyst for Fischer esterification. tamu.edureddit.com It acts as both a catalyst and a dehydrating agent, absorbing the water produced during the reaction and shifting the equilibrium towards the products. organic-chemistry.org Studies have shown that sulfuric acid is crucial for the esterification of amino acids in a thin film, with L-tyrosine showing high reactivity. acs.org

Hydrogen Chloride (HCl): Anhydrous hydrogen chloride gas can be bubbled through the alcohol to create an acidic environment for the esterification. scielo.br Alternatively, a solution of hydrogen chloride in the alcohol can be prepared beforehand. This method directly produces the hydrochloride salt of the amino acid ester. chemicalbook.com

Below is a table summarizing the different catalyst systems used in the synthesis of Tyrosine ethyl ester hydrochloride:

| Catalyst | Role | Advantages | Typical Reaction Conditions |

| **Thionyl Chloride (SOCl₂) ** | Reactant and Catalyst | High reactivity, formation of gaseous byproducts drives the reaction forward. | Dropwise addition to a suspension of Tyrosine in ethanol, followed by reflux. chemicalbook.com |

| Sulfuric Acid (H₂SO₄) | Catalyst and Dehydrating Agent | Cost-effective, shifts equilibrium towards product formation. organic-chemistry.orgreddit.com | Refluxing Tyrosine in ethanol with a catalytic amount of concentrated sulfuric acid. tamu.edu |

| Hydrogen Chloride (HCl) | Catalyst | Directly forms the hydrochloride salt of the ester. chemicalbook.com | Bubbling anhydrous HCl gas through a solution of Tyrosine in ethanol or using ethanolic HCl. scielo.br |

Innovative Synthetic Strategies for this compound

While traditional methods are effective, research is ongoing to develop more efficient and environmentally friendly synthetic routes.

Green Chemistry Approaches in Tyrosine Ester Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to reduce waste and energy consumption. For tyrosine ester synthesis, this includes the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused. Another approach is the use of ionic liquids as recyclable reaction media.

Microwave-Assisted Synthesis of Tyrosine Ester Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times and improve yields in the esterification of amino acids. This is attributed to the efficient and uniform heating of the reaction mixture.

Chemical Modifications and Derivatization Reactions of this compound

The functional groups of this compound, namely the amino group, the phenolic hydroxyl group, and the ester group, allow for a variety of chemical modifications and derivatization reactions.

The amino group can undergo acylation reactions to form amides. For instance, the reaction with acetic anhydride (B1165640) can yield acetyl tyrosine ethyl ester. google.com It can also be used in peptide synthesis as the N-terminal amino acid ester. ucla.edu

The phenolic hydroxyl group can be alkylated or acylated to produce various ethers and esters, respectively. These modifications can alter the compound's biological activity and physical properties.

The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols to form different esters. Furthermore, the ester can be reduced to the corresponding alcohol.

A study demonstrated the incorporation of a tyrosine ester into the selectivity filter of a potassium channel to study its function, highlighting the utility of tyrosine ester derivatives in biochemical research. nih.gov L-Tyrosine ethyl ester is also a known substrate for determining the esterase activity of chymotrypsin (B1334515). labdepotinc.com

Below is a table summarizing potential derivatization reactions of this compound:

| Functional Group | Reaction Type | Reagent Example | Product Type |

| Amino Group | Acylation | Acetic Anhydride | N-Acetyl-DL-Tyrosine ethyl ester |

| Amino Group | Peptide Coupling | Boc-protected amino acid | Dipeptide ester |

| Phenolic Hydroxyl Group | Alkylation | Methyl Iodide | O-Methyl-DL-Tyrosine ethyl ester |

| Phenolic Hydroxyl Group | Acylation | Acetyl Chloride | O-Acetyl-DL-Tyrosine ethyl ester |

| Ester Group | Hydrolysis | Aqueous Acid/Base | DL-Tyrosine |

| Ester Group | Transesterification | Methanol | DL-Tyrosine methyl ester |

N-Acylation Reactions of Amino Acid Esters

The presence of a primary amino group in this compound makes it readily amenable to N-acylation reactions. This transformation is fundamental in peptide chemistry and for the synthesis of various biologically active compounds. The hydrochloride salt is typically neutralized in situ or prior to the reaction to liberate the free amine for acylation.

A common method for N-acetylation involves the use of acetic anhydride . The reaction can be carried out in an aqueous acetic acid solution, where the N-acetylated product often precipitates, facilitating its isolation. To prevent potential O-acylation of the phenolic hydroxyl group, which is a slower reaction, controlling the reaction conditions is crucial. google.com The use of a base, such as sodium bicarbonate, can be employed to neutralize the formed acid and drive the reaction to completion.

Acyl chlorides are also effective reagents for the N-acylation of amino acid esters. These reactions are typically performed in the presence of a base to scavenge the hydrogen chloride byproduct. The choice of solvent and base is critical to ensure high yields and minimize side reactions.

A more specialized method involves the use of orthoesters , such as triethyl orthoacetate (TEOA). TEOA can serve as both a reagent and a solvent, enabling the concurrent N-acetylation and esterification of free amino acids under neutral conditions. nih.govnih.gov For amino acid esters like DL-Tyrosine ethyl ester, TEOA can efficiently effect N-acetylation. nih.gov Microwave irradiation has been shown to accelerate this transformation significantly. researchgate.net

Below is a table summarizing various N-acylation methods for amino acid esters, which are applicable to this compound.

| Acylating Agent | Reagents and Conditions | Remarks |

| Acetic Anhydride | Aqueous acetic acid or with a base like sodium bicarbonate. | A common and straightforward method for N-acetylation. google.com |

| Acyl Chlorides | Inert solvent (e.g., diethyl ether) with a base (e.g., potassium bicarbonate). | Highly reactive, suitable for a wide range of acyl groups. |

| Triethyl Orthoacetate (TEOA) | Refluxing toluene (B28343) or under microwave irradiation. | Can achieve N-acetylation under neutral conditions. nih.govresearchgate.net |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of the tyrosine moiety in this compound offers another site for chemical modification, leading to a diverse array of derivatives with unique properties.

Etherification is a common modification of the phenolic hydroxyl group. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for forming ethers. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.comkhanacademy.org In the context of DL-Tyrosine ethyl ester, the phenolic proton is first removed by a base to generate a phenoxide ion, which then acts as a nucleophile. For instance, N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters have been synthesized by reacting N-acetyl-l-tyrosine ethyl ester with various vinyl bromides. nih.gov This approach introduces an alkenyl group onto the phenolic oxygen, which can be used for further transformations like copolymerization. nih.govresearchgate.net

Another method for modifying the phenolic hydroxyl group is through palladium-catalyzed allylic alkylation . This technique utilizes electrophilic π-allyl intermediates generated from allylic acetates or carbamates to alkylate the tyrosine residue under mild aqueous conditions. nih.gov This method has been successfully applied to proteins containing tyrosine residues.

Furthermore, the phenolic hydroxyl group of tyrosine and its derivatives can react with polyhalogenated quinones under physiological conditions. This reaction proceeds via a nucleophilic substitution pathway, leading to the formation of quinone-O-tyrosine conjugates. nih.gov

The following table outlines different methods for modifying the phenolic hydroxyl group of tyrosine derivatives.

| Reaction Type | Reagents and Conditions | Type of Modification |

| Williamson Ether Synthesis | Alkyl halide and a base. | O-Alkylation. wikipedia.orgnih.gov |

| Palladium-Catalyzed Alkylation | Allylic acetate/carbamate, Palladium catalyst, aqueous solution. | O-Allylation. nih.gov |

| Reaction with Polyhalogenated Quinones | Tetrafluoro-1,4-benzoquinone, physiological pH. | Formation of quinone-O-tyrosine conjugates. nih.gov |

Peptide Coupling Reactions Involving Tyrosine Ethyl Ester Hydrochloride

This compound is a valuable C-terminally protected amino acid for peptide synthesis. The ethyl ester group prevents the carboxylate from participating in the coupling reaction, while the free amino group (after neutralization of the hydrochloride) acts as a nucleophile to attack the activated carboxyl group of an N-protected amino acid.

A widely used method for peptide bond formation involves the use of carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). peptide.comcreative-peptides.com These reagents activate the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. creative-peptides.com To suppress side reactions and minimize racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comnih.gov The O-acylisourea intermediate rapidly reacts with HOBt to form an active ester, which then couples with the amino group of DL-Tyrosine ethyl ester to form the dipeptide. For example, L-tyrosine methyl ester hydrochloride has been successfully coupled with N-Boc-L-tyrosine using DCC. ucla.edu A similar strategy can be applied using this compound. Standard procedures often involve dissolving the amino acid ester hydrochloride and the N-protected amino acid in a suitable solvent like chloroform (B151607) or DMF, followed by the addition of a base (e.g., N-methylmorpholine) and the coupling reagents. peptide.comjaper.in

Other coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are also highly effective for peptide synthesis and can be used for coupling reactions involving tyrosine ethyl ester. bachem.com

The table below lists common coupling reagents used in peptide synthesis.

| Coupling Reagent | Additive | Key Features |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt | Cost-effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble. creative-peptides.comnih.gov |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt | The diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.compeptide.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Non-toxic version of BOP with high coupling efficiency. bachem.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Popular and efficient coupling reagent. |

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the amino group, the ethyl ester, and the phenolic hydroxyl group.

Mechanistic studies on the N-acylation of amino acids with orthoesters like TEOA suggest the formation of an intermediate imidate ester. nih.gov In the case of α-amino acids, this is followed by cyclization to an oxazolidinone, which then undergoes ring-opening by ethanol to yield the N-acetyl ester product. nih.gov This pathway highlights the initial and more rapid reaction at the amino group compared to the carboxylic acid or phenolic hydroxyl group. When using acetic anhydride, the N-acylation is also significantly faster than O-acylation of the phenol (B47542).

The hydrolysis of the ethyl ester is a key reaction, particularly in biological contexts and during workup procedures. Kinetic studies on the hydrolysis of N-acetyl-L-tyrosine ethyl ester catalyzed by α-chymotrypsin have shown that the reaction rate is influenced by the solvent environment. researchgate.net The alkaline hydrolysis of esters generally follows second-order kinetics. researchgate.net The reactivity of the ester group towards hydrolysis can be influenced by the electronic effects of the substituents on the amino and phenolic groups.

In the gas phase, ethyl ester hydrochlorides of amino acids undergo unimolecular elimination to form the corresponding α-amino acid and ethylene, followed by rapid decarboxylation of the amino acid intermediate. researchgate.net This demonstrates the inherent thermal reactivity of the ester hydrochloride moiety.

Stereochemical Investigations and Enantiomeric Resolution of Dl Tyrosine Ethyl Ester Hydrochloride

Enzymatic Enantioselective Hydrolysis of DL-Tyrosine Ethyl Ester

The resolution of racemic mixtures of amino acid esters is a well-established field, with enzymatic hydrolysis being a primary method. nih.gov Enzymes, acting as chiral catalysts, can differentiate between the two enantiomers of a substrate, selectively catalyzing a reaction for one while leaving the other largely untouched. In the case of DL-Tyrosine ethyl ester, proteases are commonly employed to selectively hydrolyze the L-enantiomer. This process, known as kinetic resolution, results in a mixture of L-tyrosine (the hydrolyzed product) and unreacted D-tyrosine ethyl ester, which can then be separated. Several enzymes have been investigated for this purpose. nih.gov

Alpha-Chymotrypsin Catalyzed Resolution of DL-Tyrosine Ethyl Ester

Alpha-chymotrypsin (α-Chymotrypsin) is a well-studied protease that exhibits a strong preference for catalyzing the hydrolysis of peptide bonds and esters involving the L-isomers of aromatic amino acids, including tyrosine. 101.200.202 This inherent enantioselectivity makes it an effective catalyst for the resolution of DL-Tyrosine ethyl ester. The enzyme specifically targets and cleaves the ester bond of the L-tyrosine ethyl ester, converting it to L-tyrosine. 101.200.202 The D-enantiomer does not fit as effectively into the enzyme's active site and remains largely unreacted.

The mechanism involves the formation of an acyl-enzyme intermediate. nih.gov The reaction velocity is often measured spectrophotometrically by monitoring the increase in absorbance resulting from the hydrolysis of a substrate like N-benzoyl-L-tyrosine ethyl ester (BTEE). worthington-biochem.com Research has shown that the acylation step in the hydrolysis of specific substrates like N-acetyl-L-tryptophan ethyl ester proceeds through a tetrahedral intermediate. nih.gov Standard assay conditions for chymotrypsin (B1334515) activity often involve a buffered solution at a specific pH (e.g., pH 7.8) and temperature (e.g., 25°C). worthington-biochem.comsigmaaldrich.com

| Enzyme | Substrate | Selective Action | Products of Resolution |

|---|---|---|---|

| α-Chymotrypsin | DL-Tyrosine Ethyl Ester | Hydrolysis of the L-enantiomer | L-Tyrosine and D-Tyrosine Ethyl Ester |

Subtilisin-Mediated Enantioselective Transformations

Subtilisin, a microbial protease, is another enzyme utilized for the kinetic resolution of amino acid esters through enantioselective hydrolysis. nih.gov Similar to α-chymotrypsin, subtilisin can differentiate between the enantiomers of tyrosine ethyl ester, preferentially hydrolyzing the L-form. This capability is part of a broader application of proteases and lipases in resolving amino acids via ester hydrolysis. nih.gov

Papain-Catalyzed Reactions with L-Tyrosine Ethyl Ester Hydrochloride

The interaction of papain, a cysteine protease, with L-Tyrosine ethyl ester presents a different type of transformation. Instead of simple hydrolysis, papain catalyzes the polymerization of L-tyrosine ethyl ester to form oligo-tyrosine peptides. nih.gov This reaction is highly dependent on the reaction conditions. The highest yield of these oligo-tyrosine peptides (79%) was achieved at a pH of 6.5 and an initial substrate concentration of 75 mM. nih.gov The mechanism involves the L-tyrosine ethyl ester acting as both an acyl donor to form an acyl-papain intermediate and as a nucleophile that contributes to the elongation of the peptide chain. nih.gov

| Parameter | Condition | Observation |

|---|---|---|

| pH | Varied from 6.0 to 7.5 | Optimal yield at pH 6.5 |

| Initial Substrate Concentration | Varied from 25 to 100 mM | Optimal yield at 75 mM |

| High Substrate Concentration | 100 mM | ~50% yield of insoluble, highly polymerized peptides |

Non-Enzymatic Chiral Separation Techniques for Tyrosine Ethyl Esters

Beyond enzymatic methods, several non-enzymatic techniques are available for the separation of chiral compounds like tyrosine ethyl esters. These methods are crucial for both analytical and preparative-scale resolution. nih.govrsc.org

Chromatographic Methods : This is the most common approach. Techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). nih.govrsc.org These methods rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus separation.

Crystallization-Based Methods : Since the pioneering work of Pasteur, crystallization has been a key industrial method for chiral separation. rsc.org This includes preferential crystallization, where one enantiomer is selectively crystallized from a supersaturated racemic solution.

Membrane Separation : Chiral membranes can be designed to selectively allow the passage of one enantiomer over the other, offering a continuous separation process. nih.govrsc.org

Enantioselective Liquid-Liquid Extraction (ELLE) : This technique uses a chiral selector dissolved in one of two immiscible liquid phases to selectively extract one enantiomer from the racemic mixture. nih.govrsc.org

| Technique | Principle of Separation |

|---|---|

| Chromatography (HPLC, GC, SFC) | Differential interaction with a chiral stationary phase. nih.govrsc.org |

| Crystallization | Selective crystallization of one enantiomer from a racemic mixture. rsc.org |

| Membrane Separation | Selective transport of one enantiomer through a chiral membrane. nih.govrsc.org |

| Liquid-Liquid Extraction | Selective partitioning into an immiscible phase via a chiral selector. nih.govrsc.org |

Stereochemistry-Dependent Biological Processes in Research

The separation of DL-Tyrosine ethyl ester hydrochloride into its constituent enantiomers is of paramount importance because biological systems are inherently chiral. L-tyrosine and its derivatives are fundamental building blocks for a vast array of biologically active compounds. academie-sciences.fr In research, L-tyrosine ethyl ester hydrochloride serves as a versatile starting material, or scaffold, for the synthesis of more complex molecules. academie-sciences.fracademie-sciences.fr

For example, the α-amine group of L-tyrosine methyl ester hydrochloride can be coupled with other molecules, such as chlorambucil, to create potential therapeutic agents. academie-sciences.fracademie-sciences.fr The synthesis of peptides, N-acyl amide derivatives, and other compounds with potential radical scavenging, antibacterial, or antiproliferative activities often starts from the stereochemically pure L-enantiomer of tyrosine or its esters. academie-sciences.fr The use of the racemic mixture would lead to the formation of diastereomeric products with different biological activities and physicochemical properties, complicating research and development. Therefore, the stereochemistry-dependent synthesis and the biological processes they influence necessitate effective enantiomeric resolution as a critical primary step.

Studies on Polymorphism of Tyrosine Ethyl Ester Enantiomers

The study of polymorphism in tyrosine ethyl ester enantiomers has been notably one-sided, with extensive research into the L-enantiomer, while data on the D-enantiomer remains conspicuously absent in the scientific literature.

Initial investigations into L-Tyrosine Ethyl Ester revealed the existence of dimorphism, meaning it can exist in two different crystal structures. nih.gov Subsequent and more comprehensive studies have since established that L-Tyrosine Ethyl Ester is, in fact, trimorphic, possessing three distinct polymorphic forms, designated as Phase I, Phase II, and Phase III. rsc.orgnih.gov

These polymorphs exhibit different thermodynamic stabilities depending on temperature and pressure, a critical consideration for pharmaceutical development and formulation. A detailed pressure-temperature phase diagram has been constructed for the polymorphs of L-Tyrosine Ethyl Ester, elucidating the conditions under which each form is the most stable. rsc.orgresearchgate.net

Phase I was initially described in 1970 for the D-tyrosine ethyl ester; however, recent studies have characterized it for the L-enantiomer as well. rsc.org It is orthorhombic with the space group P212121. rsc.org

Phase II is the most stable form at room temperature and remains so with increasing pressure due to its smaller specific volume. rsc.orgnih.gov The structure of Phase II was determined using powder diffraction and confirmed by density functional theory calculations. nih.gov It crystallizes in the orthorhombic space group P212121. nih.gov The hydrogen bonds in Phase I are reportedly stronger than those in Phase II. nih.gov The transition from Phase II to Phase I occurs at approximately 306 K (33 °C), though this transition temperature is dependent on the heating rate. nih.govrsc.org

Phase III is a high-pressure form that emerges from Phase I with increasing pressure. rsc.org On thermodynamic grounds, it is also predicted to have a stable domain at very low temperatures. rsc.orgnih.gov

The crystallographic data for the known polymorphs of L-Tyrosine Ethyl Ester are summarized in the table below.

Interactive Data Table: Crystallographic Data of L-Tyrosine Ethyl Ester Polymorphs

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Stability Conditions |

| I | Orthorhombic | P212121 | - | - | - | 1146.4 | 4 | Stable above 33 °C (at ambient pressure) |

| II | Orthorhombic | P212121 | 12.8679 | 14.7345 | 5.8333 | 1106.01 | 4 | Stable at ambient temperature and pressure |

| III | Orthorhombic | P212121 | - | - | - | - | - | Stable at high pressure |

Note: Detailed unit cell parameters for Phase I and Phase III of L-Tyrosine Ethyl Ester Hydrochloride were not fully available in the searched literature.

Despite the thorough characterization of the L-enantiomer, a significant knowledge gap exists regarding the polymorphic behavior of D-Tyrosine Ethyl Ester Hydrochloride . Extensive searches of scientific databases did not yield any studies specifically investigating the crystal structures or polymorphic forms of this enantiomer. This lack of data prevents a comparative analysis of the polymorphic landscapes of the L- and D-enantiomers of tyrosine ethyl ester hydrochloride, which would be invaluable for understanding potential differences in their solid-state behavior.

Advanced Analytical and Spectroscopic Characterization in Dl Tyrosine Ethyl Ester Hydrochloride Research

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of DL-Tyrosine ethyl ester hydrochloride and quantifying the relative amounts of its D and L enantiomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. cuni.czhelixchrom.com It is frequently employed to determine the chemical and radiochemical purity of tyrosine-related compounds. nih.gov In the context of this compound, HPLC can be used to separate the target compound from any starting materials, by-products, or degradation products.

A typical HPLC method for analyzing tyrosine derivatives involves a reversed-phase column, such as a C18 column. helixchrom.comnih.gov The mobile phase often consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or ethanol (B145695). nih.govsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring in the tyrosine moiety absorbs ultraviolet light. sielc.comnih.gov For instance, a study on the analysis of tyramine, a related compound, utilized a mobile phase of water, acetonitrile, and sulfuric acid with UV detection at 222 nm. sielc.com The retention time of the compound under specific chromatographic conditions serves as a key identifier.

For determining the enantiomeric excess, which is a measure of the purity of one enantiomer over the other, chiral HPLC is the method of choice. heraldopenaccess.usuma.es This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, leading to their separation. wikipedia.org A variety of CSPs are commercially available, including those based on polysaccharides, proteins, and cyclodextrins. wikipedia.org For example, a study on the racemic resolution of DL-tyrosine utilized a Crownpak CR+ chiral column to separate the D and L forms, which exhibited distinct retention times of 9.8 and 13.4 minutes, respectively. researchgate.net

Table 1: HPLC Parameters for Tyrosine Derivative Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 or Chiral Stationary Phase (e.g., Crownpak CR+) | nih.govresearchgate.net |

| Mobile Phase | Buffered aqueous solution with organic modifier (e.g., acetonitrile, ethanol) | nih.govsielc.com |

| Detection | UV (typically around 220-280 nm) | nih.govsielc.comnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

Enantioselective Gas Chromatography (GC) for Alpha-Amino Acid Derivatives

Enantioselective Gas Chromatography (GC) provides a high-resolution method for the separation and quantification of amino acid enantiomers, including derivatives of tyrosine. nih.govnih.gov A significant advantage of chiral GC is its potential for higher sensitivity and shorter analysis times compared to HPLC. sigmaaldrich.com

Prior to GC analysis, amino acids and their esters must be derivatized to increase their volatility. sigmaaldrich.com This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, the amino acid can be converted to its N-trifluoroacetyl-O-alkyl ester derivative. nih.gov

The separation of the derivatized enantiomers is then performed on a chiral stationary phase. nih.gov These phases are designed to have specific interactions with one enantiomer over the other, leading to different retention times. The historical development of this field saw the pioneering use of chiral stationary phases derived from other amino acids. nih.gov The determination of enantiomeric excess can be highly accurate, with reported errors in the range of ±0.5%–2.5%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. slideshare.netacs.org It is instrumental in confirming the identity and elucidating the precise arrangement of atoms within the this compound molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms (protons) in a molecule and their chemical environments. slideshare.net The spectrum of this compound would be expected to show distinct signals for the protons of the ethyl group, the alpha-carbon, the beta-carbons, and the aromatic ring.

Based on the known structure and spectra of similar compounds like L-tyrosine hydrochloride, the aromatic protons would likely appear as doublets in the region of δ 6.8-7.2 ppm. researchgate.net The proton on the alpha-carbon (α-H) would be expected to appear as a triplet, and the protons on the beta-carbon (β-CH₂) would likely be a doublet. researchgate.net The ethyl ester protons would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The chemical shifts and splitting patterns of these signals provide a unique fingerprint for the molecule, confirming its structure.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

For L-tyrosine hydrochloride, the carboxyl carbon signal appears around 172.6 ppm. researchgate.net The aliphatic carbons, the alpha-carbon (Cα) and beta-carbon (Cβ), show signals around 55.4 ppm and 35.9 ppm, respectively. researchgate.net The carbons of the aromatic ring typically resonate between 110 and 140 ppm, with the carbon bearing the hydroxyl group appearing at a higher chemical shift (around 156.4 ppm). researchgate.net The ethyl ester carbons would also have characteristic chemical shifts. The presence of all the expected carbon signals at their characteristic chemical shifts confirms the carbon framework of the molecule.

Table 2: Expected NMR Data for Tyrosine Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Source |

| ¹H | Aromatic H | 6.8 - 7.2 | researchgate.net |

| α-H | ~4.3 | researchgate.net | |

| β-CH₂ | ~3.2 | researchgate.net | |

| Ethyl -CH₂- | ~4.2 | spectrabase.com | |

| Ethyl -CH₃ | ~1.2 | spectrabase.com | |

| ¹³C | Carbonyl C | ~172 | researchgate.net |

| Cα | ~55 | researchgate.net | |

| Cβ | ~36 | researchgate.net | |

| Aromatic C | 110 - 160 | researchgate.net | |

| Ethyl -CH₂- | ~62 | spectrabase.com | |

| Ethyl -CH₃ | ~14 | spectrabase.com |

Infrared (IR) and UV-Visible Spectroscopy in this compound Studies

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of L-tyrosine hydrochloride shows a strong absorption band for the C=O stretch of the carboxylic acid group around 1735 cm⁻¹. researchgate.net The spectrum also displays characteristic bands for the N-H stretch of the ammonium (B1175870) group (NH₃⁺) and the O-H stretch of the phenolic group, often appearing as broad bands in the region of 2800-3200 cm⁻¹. researchgate.netresearchgate.net The C-O stretch of the phenolic group is observed around 1235 cm⁻¹. researchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic ring. Tyrosine and its derivatives typically exhibit an absorption maximum in the UV region around 275-280 nm due to the π-π* transitions of the phenol (B47542) chromophore. nih.govnih.gov The UV cutoff for L-tyrosine hydrochloride is around 250 nm. researchgate.net This technique can be used to confirm the presence of the tyrosine chromophore and to quantify the concentration of the compound in solution.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the molecular characterization of this compound. It provides crucial information regarding the compound's molecular weight and structural features through the analysis of its fragmentation patterns. The ionization of this compound, typically achieved through techniques such as electrospray ionization (ESI) or electron ionization (EI), results in the formation of a molecular ion (or a protonated molecule in the case of ESI) and various fragment ions. The specific fragmentation pathways are influenced by the ionization method employed and the inherent chemical structure of the molecule.

In the case of this compound, the molecule is composed of a p-hydroxyphenyl group, an ethyl ester moiety, and an amino group. The fragmentation of this compound can be predicted based on the established fragmentation patterns of amino acids, esters, and aromatic compounds.

Under ESI conditions, which are common for polar molecules like amino acid derivatives, the compound is expected to be observed as a protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. Key fragmentation pathways for protonated tyrosine include the loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). nih.gov For the ethyl ester derivative, additional losses related to the ester group are anticipated.

Under electron ionization, the initial event is the formation of a molecular ion (M⁺). The fragmentation of the molecular ion of tyrosine is known to proceed via the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl-type cation. For this compound, similar fragmentation patterns are expected, along with cleavages specific to the ethyl ester group.

A detailed examination of the predicted fragmentation of this compound allows for the assignment of characteristic ions, which are instrumental in its unequivocal identification. The primary fragmentation is expected to occur at the benzylic Cα-Cβ bond, leading to the formation of the tropylium-like ion from the p-hydroxybenzyl moiety. Another significant fragmentation pathway involves the loss of the ethyl ester group.

The following table outlines the predicted major fragment ions for this compound based on established fragmentation principles for similar structures.

| Predicted Fragment Ion | Structure of Fragment | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| [M+H]⁺ | [C₁₁H₁₆NO₃]⁺ | 210.11 | Protonated molecular ion |

| [M-C₂H₅OH]⁺ | [C₉H₁₀NO₂]⁺ | 164.07 | Loss of ethanol from the ethyl ester group |

| [M-COOC₂H₅]⁺ | [C₉H₁₂N]⁺ | 134.10 | Loss of the entire ethyl carboxylate group |

| [p-hydroxybenzyl cation] | [C₇H₇O]⁺ | 107.05 | Cleavage of the Cα-Cβ bond |

Biological and Biochemical Research Paradigms of Dl Tyrosine Ethyl Ester Hydrochloride

Role in Neurotransmitter Metabolism Research

The central nervous system relies on a precise balance of neurotransmitters for proper function. Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576). nih.govnih.gov Research into modulating these pathways often utilizes tyrosine derivatives like DL-Tyrosine ethyl ester hydrochloride to understand and influence dopamine synthesis and signaling.

The synthesis of dopamine begins with the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in this pathway. nih.govresearchgate.net L-DOPA is then decarboxylated to form dopamine. nih.govresearchgate.net The availability of tyrosine can influence the rate of this entire process.

This compound serves as a pro-drug or precursor molecule in these research contexts. The esterification of tyrosine to form its ethyl ester derivative is a strategy to enhance its lipophilicity, which can facilitate its passage across cellular membranes, including the blood-brain barrier. Once inside the cell, non-specific esterase enzymes are expected to hydrolyze the ester bond, releasing L-tyrosine and ethanol (B145695). medchemexpress.com This intracellular release of tyrosine increases the substrate pool available for tyrosine hydroxylase, thereby enabling studies on the regulation and capacity of the dopamine synthesis pathway. nih.govnih.gov This approach is analogous to the use of L-DOPA ethyl ester (etilevodopa) as a pro-drug for L-DOPA, which is rapidly hydrolyzed by esterases in the body to increase L-DOPA availability. medchemexpress.com By supplying cells with an easily transportable form of tyrosine, researchers can investigate the downstream effects of increased precursor availability on dopamine production and storage.

The activity of dopaminergic pathways is fundamental to motivation, motor control, and decision-making. nih.gov The modulation of these pathways is a key area of neuroscientific research. Studies have shown that the activity and expression levels of tyrosine hydroxylase (TH) directly affect dopaminergic responses. nih.gov Introducing this compound into research models provides a method to study this modulation. By increasing the intracellular concentration of tyrosine, the substrate for TH, the compound allows researchers to probe how dopaminergic neurons respond to an increased synthetic load.

Enzymatic Biotransformations and Catalysis Studies

This compound is a versatile substrate for studying various enzymatic reactions. Its dual functional groups—the phenol (B47542) ring and the protected amino acid structure—make it a target for enzymes that catalyze hydrolysis, polymerization, and other transformations.

The primary biotransformation of this compound within a cell is the hydrolysis of its ethyl ester group. This reaction is catalyzed by a broad class of enzymes known as esterases, which are ubiquitous in biological systems. medchemexpress.com The cleavage of the ester bond yields L-tyrosine and ethanol.

The esterification of tyrosine is a critical modification for studying cellular uptake. Amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), are responsible for carrying large neutral amino acids across cell membranes. nih.gov Research on related molecules, such as tyrosine-drug conjugates, has shown that modifying the carboxylic acid group can facilitate transport via LAT1, which is often overexpressed in certain cell types. nih.gov It is through these transport mechanisms that tyrosine ethyl ester is believed to enter the cell, where it is then trapped by the hydrolytic action of intracellular esterases. This process of transport followed by enzymatic cleavage allows the compound to effectively increase intracellular tyrosine concentrations for research purposes.

| Enzyme Class | Action on this compound | Purpose in Research |

| Esterases | Hydrolyzes the ethyl ester bond to release L-tyrosine and ethanol. medchemexpress.com | Intracellular release of the precursor molecule for metabolic studies. |

| Amino Acid Transporters (e.g., LAT1) | Facilitate the transport of the esterified amino acid across the cell membrane. nih.gov | Enhances cellular uptake compared to the unmodified amino acid. |

Enzymes exhibit remarkable specificity for their substrates, a property dictated by the precise three-dimensional structure of their active site. youtube.comncert.nic.in Tyrosine ethyl ester is used as a substrate to probe the specificity of various enzymes, particularly proteases and lyases. For instance, the protease papain has been used in chemoenzymatic polymerization studies involving amino acid esters. acs.org Research comparing different ester groups (methyl, ethyl, benzyl) of alanine (B10760859) and glycine (B1666218) found that the nature of the ester group significantly affects the polymerization efficiency, indicating that the enzyme's active site can distinguish between these small modifications. acs.org

Similarly, studies with tyrosine phenol-lyase (TPL), an enzyme that catalyzes the cleavage of the C-C bond between the tyrosine side chain and its aromatic ring, have investigated how substituents on the aromatic ring affect the reaction. nih.govnih.gov While these studies primarily focus on ring modifications, the use of esterified substrates like tyrosine ethyl ester helps in understanding how modifications to the carboxyl group might influence substrate binding and the catalytic process. Enzymes are highly selective, and even the change from a free carboxylate to an ethyl ester can alter binding affinity and reaction kinetics. youtube.com

A significant area of research involving tyrosine ethyl ester hydrochloride is its use as a monomer in enzyme-catalyzed polymerization reactions to create novel poly(tyrosine) structures. acs.orgnih.gov These reactions provide environmentally friendly methods for synthesizing polymers with potential biocompatibility. acs.orgacs.org

Two main classes of enzymes have been used for this purpose:

Peroxidases: Enzymes like horseradish peroxidase (HRP) catalyze the oxidative polymerization of tyrosine ester hydrochlorides. acs.orgacs.org This reaction involves an oxidative coupling of the phenolic moieties, resulting in a polymer with a backbone composed of C-C and C-O linkages, which is structurally distinct from a polypeptide. acs.org The resulting poly(tyrosine ethyl ester) is soluble in organic solvents, and the ester groups can later be hydrolyzed to yield a water-soluble poly(tyrosine). nih.gov

Proteases: Enzymes such as papain can catalyze the polycondensation of tyrosine ester hydrochlorides to form polymers with a traditional α-peptide structure. acs.orgnih.gov This process occurs under mild conditions in a buffer solution. The reaction demonstrates that proteases, which normally hydrolyze peptide bonds, can be driven to synthesize them using esterified amino acid monomers. acs.org

| Enzyme Catalyst | Monomer | Resulting Polymer Structure | Key Findings |

| Peroxidase (e.g., HRP) | Tyrosine Ester Hydrochlorides | Poly(tyrosine) with C-C and C-O backbone linkages. acs.org | Produces a new class of poly(amino acid)s; stereoconfiguration of the monomer has little effect. acs.orgacs.org |

| Protease (e.g., Papain) | Tyrosine Ester Hydrochlorides | Poly(tyrosine) with α-peptide bonds. acs.orgnih.gov | Reaction efficiency is sensitive to buffer concentration; forms a polymer with a molecular weight of several thousands. nih.govacs.org |

Interactions with Biological Systems at a Molecular and Cellular Level

This compound and similar tyrosine derivatives serve as valuable tools for probing the intricacies of molecular and cellular functions. By temporarily modifying the carboxylic acid group of tyrosine, researchers can study its transport and interaction with biological systems, with the understanding that intracellular esterases can hydrolyze the ester back to L-tyrosine, which then participates in cellular processes.

The esterification of tyrosine's carboxyl group makes its derivatives, such as this compound, useful substrates for studying the kinetics and specificity of various enzymes, particularly proteases and oxidoreductases.

Chymotrypsin (B1334515): This digestive enzyme is known to cleave peptide bonds following aromatic amino acids. Tyrosine ethyl ester derivatives, such as N-benzoyl-L-tyrosine ethyl ester (BTEE) and N-acetyl-L-tyrosine ethyl ester (ATEE), are classic substrates used to assay chymotrypsin activity. worthington-biochem.comlibretexts.org The hydrolysis of the ester bond by chymotrypsin can be monitored spectrophotometrically, allowing for the determination of key kinetic constants. worthington-biochem.com Studies comparing ester and amide substrates of chymotrypsin reveal that the catalytic rate constant (kcat) is significantly higher for esters, suggesting that the deacylation of an acyl-enzyme intermediate is the rate-limiting step in the hydrolysis of these substrates. libretexts.org

Tyrosinase: As the key enzyme in melanin (B1238610) biosynthesis, tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. nih.gov While L-tyrosine is the natural substrate, derivatives are used to investigate the enzyme's active site and inhibition mechanisms. nih.govmdpi.comadamcap.com For instance, studies on tyrosinase inhibitors use L-tyrosine as the substrate to measure the inhibitor's effect on enzyme activity. mdpi.comresearchgate.net The kinetic analysis of tyrosinase often involves monitoring the formation of dopachrome (B613829) at a specific wavelength (e.g., 475 nm) in the presence of L-tyrosine or L-DOPA. adamcap.com Understanding how derivatives interact with the enzyme provides a basis for developing agents that can modulate melanin production. nih.gov

Table 1: Kinetic Constants for Chymotrypsin Cleavage of Tyrosine Derivatives This table illustrates the differences in enzyme efficiency (kcat/Km) for various tyrosine substrates, highlighting the preference of chymotrypsin for ester linkages over amide linkages.

| Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |

| Acetyl-Tyr-Gly-amide | 0.50 | 0.023 | 22 |

| Acetyl-Tyr-O-Ethylester | 193 | 0.0007 | 280,000 |

| Data sourced from Chemistry LibreTexts. libretexts.org |

Once this compound is hydrolyzed to tyrosine within a biological system, the released tyrosine can enter numerous critical metabolic pathways. davuniversity.org Tyrosine itself is a non-essential amino acid in mammals, as it can be synthesized from the essential amino acid phenylalanine. davuniversity.orgnih.gov It serves as a crucial precursor to a wide array of biologically significant molecules. davuniversity.org

The primary metabolic fates of tyrosine include:

Catecholamine Synthesis: Tyrosine is the initial substrate for the synthesis of neurotransmitters known as catecholamines. The enzyme tyrosine hydroxylase, which is the rate-limiting step in this pathway, converts tyrosine to L-DOPA. nih.gov L-DOPA is then decarboxylated to form dopamine, which can be further converted to norepinephrine (B1679862) and epinephrine. nih.govnih.gov

Thyroid Hormone Production: In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated and coupled to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism. davuniversity.orgnih.gov

Melanin Synthesis: In melanocytes, tyrosine is oxidized by tyrosinase to initiate the process of melanogenesis, leading to the production of melanin pigments that protect the skin from UV radiation. davuniversity.orgcreative-proteomics.com

Catabolism: Tyrosine can be fully degraded through a series of enzymatic reactions into fumarate (B1241708) and acetoacetate. davuniversity.orgnih.gov These products can then be used for energy production, making tyrosine both a glucogenic and ketogenic amino acid. davuniversity.org

Table 2: Major Metabolic Products Derived from Tyrosine This table outlines the key molecules synthesized from tyrosine and the primary enzymes initiating their respective pathways.

| Metabolic Product | Key Enzyme | Biological Role |

| L-DOPA / Dopamine | Tyrosine Hydroxylase | Neurotransmitter; Precursor to other catecholamines |

| Norepinephrine | Dopamine β-hydroxylase | Neurotransmitter; Hormone |

| Epinephrine | Phenylethanolamine N-methyltransferase | Hormone; Neurotransmitter |

| Melanin | Tyrosinase | Pigmentation; UV Protection |

| Thyroxine (T4) | Thyroperoxidase | Hormone (Metabolic Regulation) |

| Fumarate / Acetoacetate | Tyrosine Transaminase | Energy Production (Krebs Cycle / Ketogenesis) |

| Data compiled from multiple sources. davuniversity.orgnih.govnih.gov |

Pharmacological Mechanism Research and Drug Development Investigations

The chemical structure of this compound makes it a compound of interest in pharmacological research, particularly in neuropharmacology and drug delivery strategies.

The metabolic pathway leading from tyrosine to the neurotransmitter dopamine is of central importance in research on neuropsychiatric and neurodegenerative conditions, most notably Parkinson's disease. creative-proteomics.comspringernature.com Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons. springernature.com Since dopamine itself cannot effectively cross the blood-brain barrier (BBB), therapeutic strategies often focus on supplying its precursor, L-DOPA. nih.govyoutube.com

Research has explored the use of tyrosine and its derivatives as a supplementary approach. The rationale is that increasing the availability of tyrosine, the ultimate precursor, could support endogenous dopamine synthesis. nih.gov Studies have noted that L-dopa administration may deplete the body's levels of L-tyrosine, suggesting a potential role for supplementation. nih.gov The rate-limiting enzyme in this conversion, tyrosine hydroxylase, is a key regulatory point and a target of significant research interest in the context of these diseases. nih.govspringernature.com

A major challenge in treating central nervous system (CNS) disorders is the selective permeability of the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents. nih.gov Prodrug strategies are employed to overcome this barrier by transiently modifying a drug's chemical structure to enhance its lipophilicity and facilitate passive diffusion into the brain. nih.govnih.gov

This compound exemplifies this approach. By masking the polar carboxyl group of tyrosine with an ethyl ester, the molecule becomes more lipophilic. nih.gov This modification is intended to improve its ability to cross the BBB. Once in the CNS, native esterase enzymes are expected to hydrolyze the ester bond, releasing tyrosine and increasing its concentration locally. nih.gov This "chemical delivery system" approach is designed to boost the brain's pool of precursors for neurotransmitter synthesis. nih.gov The success of L-dopa, which uses the large neutral amino acid transporter (LAT1) to enter the brain, provides a strong precedent for using amino acid-based structures to achieve neurochemical modulation. nih.gov

Prodrugs are inactive, bioreversible derivatives of active drug molecules that undergo an in vivo chemical or enzymatic transformation to release the parent compound. nih.gov This strategy is widely used to improve a drug's physicochemical or pharmacokinetic properties, such as overcoming the BBB. rsc.org

Tyrosine esters are classic examples of this concept. oup.comnih.gov this compound is a prodrug of tyrosine. The ester linkage is a bioreversible modification designed to be cleaved by esterases present in plasma and, more importantly, within the target tissues of the brain. nih.gov This cleavage regenerates the parent amino acid, tyrosine. Studies using similar prodrugs, such as L-tyrosine methyl ester, have demonstrated that this approach can successfully increase tyrosine levels in the brain following administration. oup.com The design of such amino acid-based prodrugs leverages fundamental biological processes—enzymatic hydrolysis and, in some cases, carrier-mediated transport—to enhance drug delivery and therapeutic effect. nih.govresearchgate.net

Computational and Theoretical Approaches in Dl Tyrosine Ethyl Ester Hydrochloride Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies offer a microscopic view of chemical systems, allowing researchers to explore the conformational landscape, dynamics, and energetic properties of molecules. For L-Tyrosine ethyl ester, the L-isomer of the DL-racemic mixture, these techniques have been applied to understand its three-dimensional structure and behavior.

A significant approach has been the use of magic-angle-spinning solid-state NMR in conjunction with theoretical calculations to study the 3D conformation and molecular dynamics of uniformly 13C-labeled L-Tyrosine ethyl ester. nih.gov This unified method provides detailed information about the molecule's structure in the solid state. Furthermore, Density Functional Theory (DFT) calculations have been employed to verify the crystal structures of its polymorphs. nih.gov DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing accuracy in predicting molecular geometries and energies.

While extensive molecular dynamics simulations specifically on DL-Tyrosine ethyl ester hydrochloride are not widely documented in public literature, the tools for such studies are well-established. Simulations would typically be performed using software packages like GROMACS. researchgate.net A key consideration in simulating the hydrochloride salt is its non-zwitterionic nature, as the carboxylic acid group is esterified and the amino group is protonated. researchgate.net Such simulations would require a properly parameterized force field to accurately model the behavior of the esterified amino acid. researchgate.net These simulations could predict how the molecule interacts with solvents, biological macromolecules, or other small molecules, providing a foundation for understanding its chemical and biological function.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the changes in their biological activities. rsc.org

While specific QSAR models developed exclusively for this compound are not prominent in the available literature, the QSAR methodology is extensively applied to classes of compounds that are functionally related, such as inhibitors of tyrosine kinases and phosphatases. These enzymes are critical in cellular signaling, and their dysregulation is linked to various diseases. uobasrah.edu.iqnih.gov

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecule's structure and properties. The goal is to build a regression model that can predict the activity of new, untested compounds. nih.govrsc.org

Table 1: Common Molecular Descriptors Used in QSAR Studies of Tyrosine-Related Enzyme Inhibitors

| Descriptor Category | Specific Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the molecule's electronic distribution, which is crucial for electrostatic interactions and reaction propensity. uobasrah.edu.iqjournalirjpac.com |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes and bind to hydrophobic pockets in proteins. nih.govnih.gov |

| Steric/Topological | Molecular weight, Molar refractivity, Molecular surface area, Shape indices | Relates to the size, shape, and branching of the molecule, which governs how well it fits into a receptor's binding site. uobasrah.edu.iqnih.gov |

| Thermodynamic | Hydration energy | Represents the energy released when a molecule is hydrated, which is related to its solubility and interactions in an aqueous biological environment. nih.gov |

For instance, QSAR studies on tyrosine kinase inhibitors have successfully used descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the partition coefficient (ClogP), to build predictive models. uobasrah.edu.iq In other studies on Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, lipophilicity, electronic, and steric parameters were found to be key determinants of inhibitory activity. nih.gov The development of a robust QSAR model for a series of this compound analogs could similarly aid in optimizing their potential biological activities by guiding the synthesis of new derivatives with enhanced properties.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of a molecule and the non-covalent interactions it forms are fundamental to its physical properties and biological function. Research into the L-isomer of tyrosine ethyl ester has revealed complex solid-state behavior, including the existence of multiple crystal forms, or polymorphs.

Studies have identified and characterized different polymorphs of L-Tyrosine ethyl ester, often designated as phase I, II, and III. nih.govacs.org The relative stability of these phases is a function of temperature and pressure. acs.org At ambient conditions, phase II is typically the most stable form. nih.govacs.org The transition between these solid phases can be studied using techniques like differential scanning calorimetry and X-ray diffraction. nih.gov The existence of polymorphism is critical in pharmaceutical science, as different crystal forms can have different solubility, stability, and bioavailability.

The conformation of the L-Tyrosine ethyl ester molecule is similar to that of the related L-Tyrosine methyl ester. nih.gov Analysis of the crystal structures provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's shape. For example, studies on L-tyrosine methyl ester hydrochloride detail the orientation of the aromatic ring relative to the amino acid backbone. journalirjpac.com

Intermolecular interactions, particularly hydrogen bonds, are the dominant forces governing the crystal packing of these molecules. In the hydrochloride salt, the protonated amino group (–NH3+) and the phenolic hydroxyl group (–OH) act as hydrogen bond donors, while the chloride ion (Cl−) and the carbonyl oxygen of the ester group act as acceptors. This leads to the formation of extensive hydrogen-bonding networks that link the molecules into two-dimensional layers or three-dimensional frameworks. journalirjpac.com For instance, N—H⋯Cl and O—H⋯Cl hydrogen bonds are characteristic interactions observed in the crystal structure of the methyl ester analogue. journalirjpac.com Understanding these interactions is key to predicting crystal packing and related physical properties.

Table 2: Crystallographic Data for L-Tyrosine Ethyl Ester (Phase II)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 12.8679 |

| b (Å) | 14.7345 |

| c (Å) | 5.8333 |

| Volume (ų) | 1106.01 |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on the dimorphism of the prodrug. nih.gov

Applications in Materials Science and Polymer Chemistry Research

Synthesis of Poly(tyrosine)s and Tyrosine-Based Polymers

The polymerization of tyrosine derivatives, including tyrosine ester hydrochlorides, has been a subject of considerable research interest for creating biocompatible and biodegradable polymers. acs.orgacs.orgnih.gov These polymers are seen as promising materials for a variety of medical applications. researchwithrutgers.com The synthesis of these polymers can be achieved through several methods, with enzymatic polymerization being a notable approach. acs.orgnih.gov

One of the key methods for polymerizing tyrosine ester hydrochlorides is through oxidative polymerization catalyzed by enzymes like peroxidase. acs.orgnih.gov In this process, the enzyme catalyzes the reaction in a buffer solution, leading to the formation of poly(tyrosine)s. The concentration of the buffer has been found to significantly influence the yield of the polymer, with higher concentrations leading to more efficient production. acs.orgnih.gov The resulting polymers are typically soluble in organic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). nih.gov

Another enzymatic approach involves the use of proteases, such as papain, to catalyze the polymerization of tyrosine ester hydrochlorides. acs.orgnih.gov This method results in the formation of a polymer with an α-peptide structure. The molecular weight of the polymer can reach several thousands, and the morphology of the resulting material can be controlled by the reaction time, transitioning from an amorphous state to crystalline structures over time. acs.orgnih.gov

Beyond homopolymers of tyrosine, DL-tyrosine ethyl ester hydrochloride and its derivatives are instrumental in creating more complex polymer architectures like poly(carbonate-amide)s. acs.orgscienceopen.com For instance, L-tyrosine ethyl ester has been successfully used to synthesize poly(carbonate-amide)s by overcoming challenges like elimination reactions that occur with other amino acid esters. acs.org This highlights the utility of the ethyl ester derivative in expanding the range of accessible tyrosine-based polymers.

The versatility of tyrosine-derived monomers, such as desaminotyrosyl-tyrosine alkyl esters (DTR), allows for the synthesis of a wide array of polymers including polycarbonates, polyarylates, and polyethers. nih.govresearchwithnj.comresearchgate.net These polymers exhibit a broad spectrum of material properties suitable for various biomedical applications. researchgate.net The properties of these polymers can be tuned by altering the alkyl ester group in the DTR monomer. acs.org

Table 1: Examples of Tyrosine-Based Polymers and their Synthesis

| Polymer Type | Monomer(s) | Synthesis Method | Key Findings | Reference(s) |

| Poly(tyrosine) | Tyrosine ester hydrochlorides | Peroxidase-catalyzed oxidative polymerization | Polymer soluble in DMF and DMSO; yield dependent on buffer concentration. | acs.orgnih.gov |

| Poly(tyrosine) (α-peptide structure) | Tyrosine ester hydrochlorides | Papain-catalyzed polymerization | Molecular weight of several thousands; morphology changes from amorphous to crystalline over time. | acs.orgnih.gov |

| Poly(carbonate-amide)s | L-tyrosine ethyl ester, Ferulic acid derivatives | Polycondensation | Successful polymerization avoiding elimination reactions; potential for fluorescent properties. | acs.orgscienceopen.com |

| Tyrosine-derived Polycarbonates | Desaminotyrosyl-tyrosine ethyl ester (DTE) | Polycondensation | Biocompatible and biodegradable; one formulation, poly(DTE carbonate), has been under regulatory review. | nih.govresearchwithnj.com |

| Tyrosine-derived Polyarylates | Desaminotyrosyl-tyrosine alkyl esters (DTR) | Polycondensation | Offers a wide range of material properties for biomedical applications. | nih.govresearchgate.net |

Integration into Biopolymer Research and Applications

The polymers synthesized from this compound and related derivatives are at the forefront of biopolymer research due to their excellent biocompatibility, biodegradability, and tunable mechanical properties. acs.orgnih.govresearchwithrutgers.com These characteristics make them highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and the development of medical devices. acs.orgnih.govrsc.orgrsc.orgresearchgate.net

Tyrosine-derived polymers are often referred to as "second-generation biomaterials" because they can be engineered to meet specific clinical needs. acs.org For example, tyrosine-derived polycarbonates have been fabricated into various forms such as fibers, films, rods, microspheres, and porous foams for use in medical implants. researchwithrutgers.com A significant advantage of these polymers is that their degradation products are non-toxic, naturally occurring metabolites, which minimizes adverse reactions in the body. researchwithrutgers.com

In tissue engineering, scaffolds made from tyrosine-derived polycarbonate terpolymers have demonstrated excellent properties for supporting cell growth. rsc.orgrsc.orgresearchgate.net These scaffolds can be designed with a highly porous and interconnected structure, which is crucial for cell attachment, proliferation, and tissue regeneration. rsc.orgrsc.org Studies have shown that these materials are not cytotoxic and can support the attachment and growth of various cell types, including pre-osteoblasts. rsc.orgrsc.org

Furthermore, the versatility in the chemical structure of tyrosine-based polymers allows for the development of materials with a wide range of degradation rates. rsc.orgrsc.org This is a critical feature for applications like controlled drug delivery and resorbable surgical implants, where the material's persistence in the body needs to be carefully managed. For instance, copolymers of desaminotyrosyl-tyrosine alkyl esters (DTR) and desaminotyrosyl-tyrosine (DT) have been shown to have tunable degradation rates based on the molar fraction of DT in the polymer backbone. rsc.org